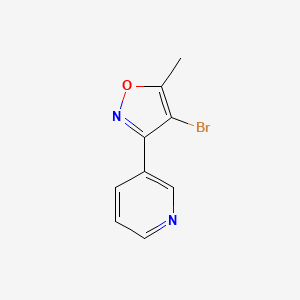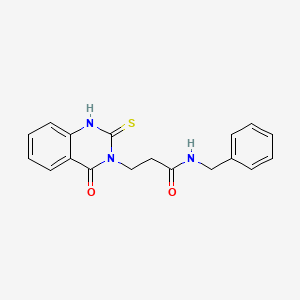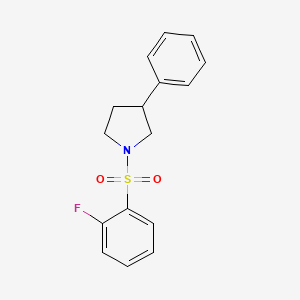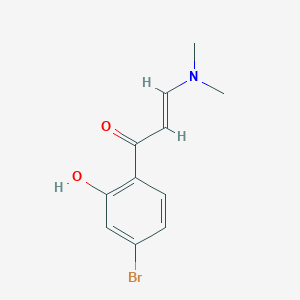![molecular formula C10H6N2OS2 B2394863 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole CAS No. 1211201-45-4](/img/structure/B2394863.png)
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both a thiazole and an isoxazole ring, making it a unique and versatile molecule. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Isoxazole Derivatives : Research has detailed the synthesis of various isoxazole derivatives, including methods for creating 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4dihydropyrazol-3-ones and other related compounds (Rajanarendar, Karunakar, & Ramu, 2006).
- Regioselectivity in 1,3-Dipolar Cycloadditions : Studies have shown the importance of 1,3-dipolar cycloaddition reactions in the synthesis of isoxazole derivatives, highlighting their regioselectivity and potential antimicrobial activity (Zaki, Sayed, & Elroby, 2016).
- Novel Synthesis Methods : Innovative methods for the synthesis of 4-(azol-5-yl)isoxazoles have been explored, addressing the limitations of current techniques and the availability of starting compounds (Bakulev et al., 2013).
Biological Activities
- Antimicrobial Activity : Various isoxazole derivatives have been evaluated for their antimicrobial activities, with some showing promising results against both gram-positive and gram-negative bacteria (El Azab & Abdel-Hafez, 2015).
- Potential as Anti-HSV-1 Agents : Certain 2′-deoxyuridines with a thienyl substituent in the 5-position, related to the structure , have been synthesized and evaluated for activity against herpes simplex virus type 1 (Luyten et al., 1995).
- Antibacterial Evaluation : Isoxazole derivatives linked with thiophene have been synthesized and their antibacterial activities have been assessed, showing significant inhibitory efficiency (Crasta et al., 2021).
Mechanism of Action
Target of Action
It is known that isoxazoles, a class of compounds to which this molecule belongs, have been used as biologically active compounds in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .
Mode of Action
It is known that isoxazoles interact with their targets in a variety of ways, often leading to changes in cellular function . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles especially synthetically useful .
Biochemical Pathways
It is known that isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of sulfur in the thiazole ring enhances the pharmacological properties of these compounds .
Result of Action
It is known that isoxazoles possess various types of biological activity, suggesting that they can have a range of effects at the molecular and cellular level .
Action Environment
It is known that the chemical properties of isoxazoles can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
5-(2-thiophen-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIOQSNFFERRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)


![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)


![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)

